molecular formula C31H46N7O20P3S B1245167 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA

Cat. No. B1245167
M. Wt: 961.7 g/mol
InChI Key: SDNPOBCYTJKZSD-XWQDBIPASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA is a 3-hydroxypropionyl-CoA having a 4-hydroxy-3-methoxyphenyl group at the 3-position. It derives from a propionyl-CoA. It is a conjugate acid of a 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA(4-).

Scientific Research Applications

Lignin Model Studies

Research has developed synthetic protocols for preparing glycosides related to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA. These studies are significant for understanding lignin, a complex organic polymer found in the cell walls of many plants. The research explores the preparation and optical resolution of lignin model glycosides, which are crucial for studying the structure and functionality of lignin in a controlled environment (Helm, Toikka, Li, & Brunow, 1997).

Metabolic Studies

Studies have identified the metabolism of compounds structurally related to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA in rats. Understanding the metabolism of these compounds is crucial for grasping their biological significance and potential applications in various fields, including pharmacology and toxicology (Jodynis-Liebert, 1993).

Improved Synthesis Techniques

Research has also focused on improving the synthesis of compounds related to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA. These advancements are integral for producing these compounds more efficiently and cost-effectively, which is beneficial for both research and industrial applications (Pepper, Sundaram, & Dyson, 1971).

Chemical Reactions and Interactions

Significant work has been done in understanding the chemical reactions and interactions of compounds similar to 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA. These studies contribute to a deeper comprehension of the chemical properties of such compounds and their potential applications in various chemical processes (Gardner, 1954).

Atmospheric Implications

Research on the reaction of coniferyl alcohol (a related compound) with NO3 radicals has implications for understanding wood smoke emissions and their chemical behavior in the atmosphere. This research is vital for environmental studies, particularly in the context of air pollution and climate change (Liu, Wen, & Wu, 2017).

properties

Product Name

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA

Molecular Formula

C31H46N7O20P3S

Molecular Weight

961.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanethioate

InChI

InChI=1S/C31H46N7O20P3S/c1-31(2,26(44)29(45)34-7-6-21(41)33-8-9-62-22(42)11-18(40)16-4-5-17(39)19(10-16)53-3)13-55-61(51,52)58-60(49,50)54-12-20-25(57-59(46,47)48)24(43)30(56-20)38-15-37-23-27(32)35-14-36-28(23)38/h4-5,10,14-15,18,20,24-26,30,39-40,43-44H,6-9,11-13H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/t18?,20-,24-,25-,26+,30-/m1/s1

InChI Key

SDNPOBCYTJKZSD-XWQDBIPASA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)O)OC)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C4=CC(=C(C=C4)O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA
Reactant of Route 3
Reactant of Route 3
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA
Reactant of Route 4
Reactant of Route 4
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA
Reactant of Route 5
Reactant of Route 5
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA
Reactant of Route 6
Reactant of Route 6
3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.